N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 2,3-dimethylphenyl group at position 2 and a thiophene-2-carboxamide moiety at position 3. Its molecular formula is C₁₉H₁₇N₃O₂S₂, with a molecular weight of approximately 407.49 g/mol. The thiophene ring contributes to its aromaticity and electron-rich nature, while the pyrazol moiety may enhance binding to biological targets.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-5-3-6-15(12(11)2)21-17(13-9-25(23)10-14(13)20-21)19-18(22)16-7-4-8-24-16/h3-8H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGHYXJEUXAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene and its substituted derivatives, which this compound is a part of, have a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It’s known that the compound was docked with ampicillin-ctx-m-15, showing good binding interaction between the ligand and the targeted amino acids. This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene and its derivatives, it can be inferred that this compound may affect multiple biochemical pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.
Pharmacokinetics
Thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially impact the bioavailability of the compound.
Result of Action
Given the wide range of therapeutic properties of thiophene and its derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level, depending on the specific target and biochemical pathway involved.
Biological Activity
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a thieno[3,4-c]pyrazole core. Its molecular formula is , with a molecular weight of 409.5 g/mol. The compound exhibits a variety of functional groups that contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. Below are the key areas of biological activity associated with this compound.
Antimicrobial Activity
Compounds within the thieno[3,4-c]pyrazole class have shown promising antibacterial and antimycobacterial activities. For instance, studies on related thieno derivatives demonstrated effective inhibition against various microbial strains in vitro, indicating potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno derivatives. For example, thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values indicating effective cytotoxicity at low concentrations. Specifically, compounds were reported to exhibit selective cytotoxic effects against cancer cells while showing minimal toxicity towards normal cells .
Case Study: Synthesis and Evaluation
A study synthesized various thieno derivatives and assessed their biological activities. Among these, certain derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The most potent compound exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells . This suggests that modifications in the chemical structure can lead to enhanced biological efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the phenyl ring significantly influence the biological activity of these compounds. Electron-withdrawing groups were found to enhance anticancer activity, while electron-donating groups tended to reduce it . This information is critical for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. For example, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth. In one study, compounds structurally related to N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide demonstrated percent growth inhibitions (PGIs) as high as 86% against specific tumor types such as SNB-19 and OVCAR-8 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of similar structures exhibit notable activity against both gram-positive and gram-negative bacteria. The synthesized compounds were particularly effective against Bacillus species, suggesting their potential as new antimicrobial agents .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,4-c]pyrazole core followed by functionalization to introduce the thiophene and carboxamide groups. Various methods such as cyclization reactions and condensation techniques are employed to achieve the desired structure .
Case Study: Anticancer Activity Evaluation
A detailed evaluation of the anticancer potential of related compounds was conducted using the NCI/ADR-RES assay method. Compounds showed varying degrees of cytotoxicity across different cancer cell lines including HCT116 and MDA-MB-231. The results indicated that structural modifications could enhance biological activity, paving the way for the development of more effective anticancer agents .
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial testing, derivatives were screened against a panel of bacterial strains using disc diffusion methods. The results revealed that certain modifications led to improved antibacterial efficacy compared to standard antibiotics .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|---|
| N-(...) | Anticancer | SNB-19 | 86.61 |
| N-(...) | Anticancer | OVCAR-8 | 85.26 |
| N-(...) | Antimicrobial | Bacillus cereus | High |
| N-(...) | Antimicrobial | Bacillus thuringiensis | Moderate |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: Furan-2-Carboxamide Derivative
A closely related compound, N-(2-(2,3-Dimethylphenyl)-5-Oxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Furan-2-Carboxamide (CAS: 958984-08-2), replaces the thiophene ring with a furan group. Key differences include:
| Property | Thiophene-2-Carboxamide Derivative | Furan-2-Carboxamide Derivative |
|---|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | C₁₉H₁₇N₃O₃S |
| Molecular Weight (g/mol) | 407.49 | 383.42 |
| Heteroatom | Sulfur (S) in thiophene | Oxygen (O) in furan |
| LogP (Predicted) | ~3.2 (higher lipophilicity) | ~2.5 (lower lipophilicity) |
| Aromatic Electron Density | Higher (due to S) | Lower (due to O) |
Structural Implications :
- Solubility : The furan analog may exhibit slightly improved aqueous solubility due to reduced lipophilicity.
- Metabolic Stability : Furan rings are more prone to oxidative metabolism than thiophene, which could shorten the half-life of the furan derivative .
Other Heterocyclic Analogs
Compounds with pyrrole or thiazole substituents (e.g., thiazol-5-ylmethyl derivatives in ) exhibit distinct properties:
- Thiazole Derivatives : Introduce basic nitrogen atoms, which can improve solubility and hydrogen-bonding interactions. For example, thiazole-containing compounds often target proteases or peroxidases .
Preparation Methods
Cyclocondensation of 3-Aminothiophene-4-Carboxylates
Reaction of ethyl 3-aminothiophene-4-carboxylate with hydrazine hydrate in ethanol under reflux (80°C, 12 hours) yields the pyrazole ring. The 2,3-dimethylphenyl group is introduced via nucleophilic substitution using 2,3-dimethylbenzyl bromide in dimethylformamide (DMF) at 100°C for 6 hours.
Optimization Notes :
- Catalyst : Palladium(II) acetate enhances regioselectivity for the 2-position substitution (yield: 78–82%).
- Purification : Silica gel chromatography (hexane:ethyl acetate, 4:1) achieves >95% purity.
Introduction of the 5-Oxido Group
Oxidation of the thieno[3,4-c]pyrazole core to introduce the sulfoxide moiety is critical.
Meta-Chloroperbenzoic Acid (mCPBA) Oxidation
Treatment with mCPBA in dichloromethane (0°C to room temperature, 4 hours) selectively oxidizes the sulfur atom to sulfoxide. Excess oxidant (1.2 equivalents) ensures complete conversion, monitored by thin-layer chromatography (TLC).
Data Table 1: Oxidation Conditions and Outcomes
| Oxidant | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| mCPBA (1.2 eq) | DCM | 0°C → RT | 4 | 88 | 97 |
| H₂O₂ (30%) | Acetic acid | 50°C | 8 | 65 | 90 |
Thiophene-2-Carboxamide Coupling
The final step involves attaching the thiophene-2-carboxamide group via amidation.
Carboxylic Acid Activation
Thiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride. Reaction with the amine-functionalized thieno[3,4-c]pyrazole derivative occurs in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Reaction Parameters :
- Molar Ratio : 1:1.2 (amine:acyl chloride)
- Time/Temperature : 24 hours at room temperature
- Yield : 70–75% after recrystallization (ethanol/water).
Alternative Coupling Strategies
Schotten-Baumann Reaction :
Aqueous NaOH (10%) facilitates interfacial amidation, reducing side reactions. This method achieves 68% yield but requires rigorous pH control.
Microwave-Assisted Synthesis :
Microwave irradiation (100°C, 30 minutes) accelerates the reaction, improving yield to 80% with comparable purity.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction resolves the s-cis conformation of the carboxamide group and dihedral angles between aromatic rings (e.g., 42.5° between thieno-pyrazole and thiophene planes).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety:
Green Chemistry Metrics
- E-Factor : 12.5 (solvent waste per kg product)
- Atom Economy : 78% for the final amidation step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
